molecular formula C19H20F3N3O B6915036 N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

Cat. No.: B6915036
M. Wt: 363.4 g/mol
InChI Key: QMQJRWLBFUAQOC-UHFFFAOYSA-N
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Description

N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyclobutyl, cyclopropyl, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-24(14-5-3-6-14)18(26)16-11-23-25(17(16)12-8-9-12)15-7-2-4-13(10-15)19(20,21)22/h2,4,7,10-12,14H,3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQJRWLBFUAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the pyrazole ring can be formed through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-5-cyclopropyl-N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl and cyclopropyl groups, along with the trifluoromethyl group, makes it a valuable compound for various research applications.

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